molecular formula C17H19N3O2S B8307695 4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline

4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline

Cat. No. B8307695
M. Wt: 329.4 g/mol
InChI Key: QLCRVDFWGTYJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

4-[4-(4-methylsulfanylquinazolin-7-yl)oxybut-2-ynyl]morpholine

InChI

InChI=1S/C17H19N3O2S/c1-23-17-15-5-4-14(12-16(15)18-13-19-17)22-9-3-2-6-20-7-10-21-11-8-20/h4-5,12-13H,6-11H2,1H3

InChI Key

QLCRVDFWGTYJME-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CC(=C2)OCC#CCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (4.09 g, 1.56 mmol) was added dropwise to a solution of 7-hydroxy-4-methylsulphanylquinazoline (1.2 g, 6.25 mmol), (prepared as described for the starting material in Example 8), in methylene chloride (30 ml), followed by 4-morpholinobut-2-yn-1-ol (1.26 g, 8.3 mmol), (J. Am. Chem. Soc. 1957, 79, 6184), in methylene chloride (5 ml) and diethyl azodicarboxylate (2.46 ml, 1.56 mmol) was added dropwise. After stirring for 3 hours at ambient temperature, the volatiles were removed under vacuum and the residue was purified by column chromatography eluting with methylene chloride/methanol (100/0 followed by 95/5). After removal of the solvent, the residue was triturated with ether, collected by filtration and dried under vacuum to give 4-methylsulphanyl-7-(4-morpholinobut-2-yn-1-yloxy)quinazoline (1.3 g, 63%).
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
2.46 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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